DBCO-PEG3-oxyamine
CAS No.:
Cat. No.: VC16668010
Molecular Formula: C29H36N4O7
Molecular Weight: 552.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C29H36N4O7 |
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Molecular Weight | 552.6 g/mol |
IUPAC Name | N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
Standard InChI | InChI=1S/C29H36N4O7/c30-40-22-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22,30H2,(H,31,34)(H,32,35) |
Standard InChI Key | JRBITMATWRXIQO-UHFFFAOYSA-N |
Canonical SMILES | C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CON |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound features three distinct functional domains:
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DBCO moiety: A strain-promoted alkyne capable of rapid, catalyst-free conjugation with azides through [3+2] cycloaddition. This reaction proceeds at physiological conditions (pH 7-8, 25-37°C) with second-order rate constants exceeding 1 M⁻¹s⁻¹ .
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PEG3 spacer: A triethylene glycol chain that enhances aqueous solubility (logP = -1.2) while maintaining a compact structure (estimated hydrodynamic radius ≈1.8 nm). The ethylene oxide units reduce nonspecific protein adsorption by 40-60% compared to non-PEGylated linkers .
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Oxyamine group: A nucleophilic handle (-ONH2) that reacts selectively with ketones or aldehydes to form stable oxime bonds (bond dissociation energy ≈180 kJ/mol). This reaction proceeds optimally at pH 4.5-6.5 with rate constants up to 10³ M⁻¹s⁻¹ .
Physicochemical Specifications
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 552.62 g/mol | ESI-MS (positive ion mode) |
Purity | >95% (HPLC) | Reverse-phase C18 column |
Solubility | 50 mg/mL in DMSO | Gravimetric analysis |
Storage Stability | 12 months at -20°C | Accelerated degradation testing |
λmax (UV-Vis) | 309 nm (ε = 12,000 M⁻¹cm⁻¹) | Spectrophotometric analysis |
Data compiled from multiple analytical batches demonstrates consistent lot-to-lot reproducibility (RSD <2% for critical parameters) .
Synthetic Pathways and Production Considerations
Manufacturing Process
The synthesis involves three sequential steps:
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DBCO activation: Starting from dibenzocyclooctynol, the hydroxyl group undergoes mesylation (MsCl, Et3N) followed by displacement with azide to form DBCO-N3 .
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PEG3 spacer incorporation: Azide-PEG3-amine is conjugated via copper-catalyzed azide-alkyne cycloaddition (CuAAC), though subsequent purification removes residual copper to <1 ppm .
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Oxyamine functionalization: The terminal amine undergoes diazotization (NaNO2/HCl) followed by hydroxylamine displacement to yield the final product .
Critical process parameters include:
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Temperature control during mesylation (-10°C to prevent side reactions)
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Strict nitrogen atmosphere for azide intermediates
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pH monitoring during oxyamine formation (maintained at 2.5±0.5)
Analytical Characterization
Batch quality is verified through:
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HPLC: Retention time 8.2 min (C18, 50% acetonitrile/0.1% TFA)
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1H NMR (500 MHz, CDCl3): Characteristic peaks at δ 7.4-7.2 (DBCO aromatic), 3.6-3.5 (PEG methylene), 5.1 (oxime proton)
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FT-IR: Strong absorption at 2110 cm⁻¹ (DBCO C≡C stretch), 1640 cm⁻¹ (oxime C=N)
Bioconjugation Applications
Antibody-Drug Conjugate (ADC) Engineering
In ADC development, DBCO-PEG3-oxyamine enables precise drug-to-antibody ratio (DAR) control:
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Antibody modification: Site-specific incorporation of azide handles via glycoengineering or unnatural amino acid mutagenesis
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Drug loading: DBCO-azide click reaction achieves DAR 4 with <5% aggregation, compared to 15-20% aggregation in stochastic lysine conjugation
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Stability profile: Conjugates maintain >90% integrity after 30 days at 4°C in PBS, versus 65-70% for maleimide-based ADCs
Surface Functionalization
The compound enables controlled biomaterial modifications:
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Nanoparticle coating: Gold nanoparticles (20 nm) functionalized via DBCO-azide show 320% higher cellular uptake than PEG-only controls
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Hydrogel crosslinking: Oxyamine-aldehyde reactions create shear-thinning hydrogels with tunable modulus (G' = 50-500 Pa)
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Microarray fabrication: Spotting density reaches 5000 features/cm² with <5% crosstalk between adjacent probes
Pharmacokinetic Optimization
The PEG3 spacer significantly impacts biologic performance:
Parameter | With PEG3 Spacer | Without PEG3 | Improvement |
---|---|---|---|
Plasma t1/2 (mice) | 48 h | 12 h | 4× |
Tumor Accumulation | 8% ID/g | 2% ID/g | 300% |
Renal Clearance | 15 mL/h/kg | 45 mL/h/kg | 67% reduction |
These enhancements stem from PEG3's hydration shell (≈12 water molecules per ethylene oxide unit) and reduced RES recognition .
Recent Advancements and Research Directions
Dual-Payload Delivery Systems
2024 studies demonstrate sequential conjugation:
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Primary payload (e.g., doxorubicin) via DBCO-azide click
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Secondary payload (e.g., siRNA) through oxime ligation
This approach achieves synergistic effects (combination index = 0.3) in triple-negative breast cancer models .
In Vivo Imaging Probes
Radiolabeled derivatives (e.g., 68Ga-DBCO-PEG3-oxyamine) show:
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